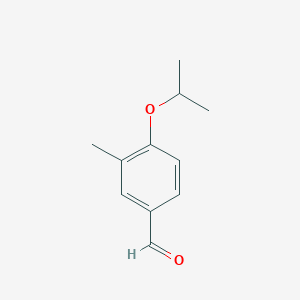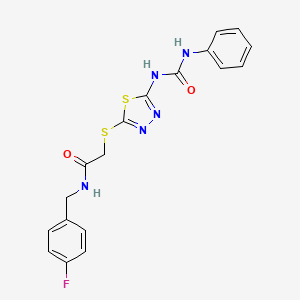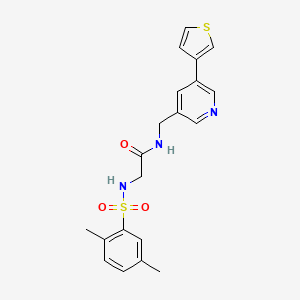
2-(2,5-dimethylphenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibition
- Stec et al. (2011) investigated various heterocyclic analogues as alternatives to benzothiazole rings for improving metabolic stability in inhibitors of phosphoinositide 3-kinase (PI3K)α and mTOR, crucial in cancer treatment research. (Stec et al., 2011)
Electronic Effects in Noncovalent Heterodimetallic Podates
- Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in heterodimetallic podates, revealing insights into bonding and stability in such complexes. This research contributes to understanding the behavior of similar compounds in different chemical environments. (Edder et al., 2000)
Metabolic Studies in Human Urine
- Fujimaki et al. (1990) conducted a study on the metabolites of a related compound, providing valuable insights into how such compounds are metabolized in the human body. (Fujimaki et al., 1990)
Carbonic Anhydrase Inhibition for Various Pathologies
- Carta et al. (2017) investigated sulfonamide inhibitors of human carbonic anhydrases, which are involved in several pathologies like cancer and obesity. Their findings are significant for developing new drug candidates. (Carta et al., 2017)
Use in Heterocyclic Synthesis
- Abdel-Khalik et al. (2004) described the use of enaminones in synthesizing various heterocyclic compounds, including nicotinic acid and thienopyridine derivatives, highlighting the compound's versatility in organic synthesis. (Abdel-Khalik et al., 2004)
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-4-15(2)19(7-14)28(25,26)23-12-20(24)22-10-16-8-18(11-21-9-16)17-5-6-27-13-17/h3-9,11,13,23H,10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBGFWVTXFLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2977782.png)
![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)
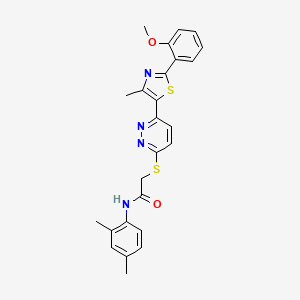
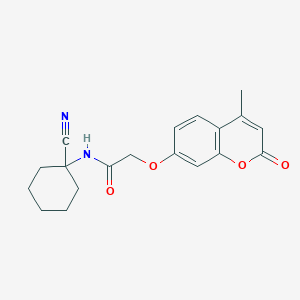
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
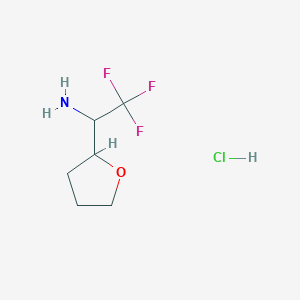
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
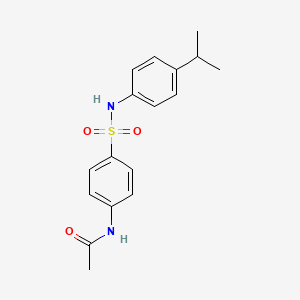
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)
